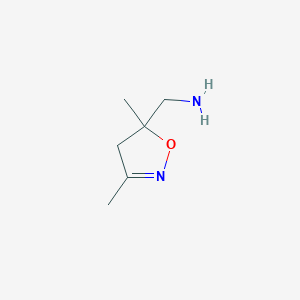

(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethyl-4H-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-3-6(2,4-7)9-8-5/h3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCBGWOVRCZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethyl 4,5 Dihydroisoxazol 5 Yl Methanamine and Its Precursors

Classical and Contemporary Synthetic Routes to Dihydroisoxazoles

The synthesis of 4,5-dihydroisoxazoles, also known as 2-isoxazolines, is predominantly achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. researchgate.net This reaction, a type of 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocycles with high regio- and stereoselectivity. wikipedia.orgtandfonline.com It was extensively developed by Rolf Huisgen in the 1960s and remains a cornerstone of heterocyclic chemistry. wikipedia.org

The classical approach involves the in situ generation of a nitrile oxide, which is a reactive intermediate. Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl chlorides: This is a widely used method where a hydroximoyl chloride, prepared from an aldoxime, is treated with a base. nih.gov

Oxidation of aldoximes: Reagents like chloramine-T or N-chlorosuccinimide (NCS) can directly oxidize aldoximes to nitrile oxides. researchgate.netresearchgate.net

Dehydration of primary nitro compounds: Strong dehydrating agents or specific catalytic systems can convert nitroalkanes into the corresponding nitrile oxides. nih.govorganic-chemistry.org

Once generated, the nitrile oxide rapidly reacts with a dipolarophile, typically an alkene, to yield the 4,5-dihydroisoxazole ring. thieme-connect.com

Contemporary synthetic routes have built upon this classical foundation, introducing new catalysts and reaction conditions to improve efficiency, selectivity, and environmental friendliness. These modern methods include:

Acid-Catalyzed Cycloadditions: The use of p-toluenesulfonic acid (p-TsOH) has been shown to facilitate the 1,3-dipolar cycloaddition of α-nitroketones with alkenes, providing an efficient route to 3-carbonylisoxazolines under mild conditions. mdpi.comnih.gov

Metal-Catalyzed Reactions: Copper salts have been employed to promote the [3+2] annulation of alkenes with α-nitrobenzyl bromides. organic-chemistry.org Other metals, like rhodium, are used in related cycloadditions involving different 1,3-dipoles. wikipedia.org

Alternative Cyclization Strategies: While less common for the specific substitution pattern of the target compound, other routes to the dihydroisoxazole (B8533529) ring exist, such as the zinc(II)-catalyzed ring-closure of propargylic N-hydroxylamines acs.org and the thermal rearrangement of N-nitroso-4,5-dihydropyrazoles. pleiades.online

Targeted Synthesis of (3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)methanamine

The specific synthesis of this compound would be strategically designed using the 1,3-dipolar cycloaddition reaction. The key is the selection of appropriate precursors for the nitrile oxide and the alkene to ensure the correct placement of the methyl and methanamine groups.

A plausible synthetic pathway involves the reaction of acetonitrile (B52724) oxide (the 1,3-dipole) with a suitably functionalized alkene, 2-methyl-2-propen-1-amine or a protected derivative thereof (the dipolarophile).

Nitrile Oxide Formation: Acetonitrile oxide would be generated in situ from precursors like acetaldoxime (B92144) via oxidation or from 1-nitroethane via dehydration. This precursor provides the methyl group at the C3 position of the resulting dihydroisoxazole ring.

Cycloaddition: The generated acetonitrile oxide would then react with the alkene. The use of 2-methyl-2-propen-1-amine as the dipolarophile is crucial as it contains the precursors for both the C5-methyl group and the C5-methanamine moiety. To prevent side reactions with the amine group, it would likely need to be protected with a suitable protecting group (e.g., Boc or Cbz) prior to the cycloaddition.

Deprotection: Following the successful cycloaddition to form the protected dihydroisoxazole intermediate, a final deprotection step would be required to reveal the primary amine of the target compound, this compound.

Regioselective and Stereoselective Approaches in Synthesis

A significant advantage of the 1,3-dipolar cycloaddition is its inherent selectivity. wikipedia.org

Regioselectivity: The reaction between acetonitrile oxide and an alkene like 2-methyl-2-propen-1-amine is expected to be highly regioselective. The regiochemical outcome—determining whether the 3,5-disubstituted or the 3,4-disubstituted product is formed—is governed by a combination of steric and electronic factors. mdpi.com These factors can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgchesci.com For most electron-rich or unconjugated alkenes, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (nitrile oxide). mdpi.com This interaction typically favors the formation of 5-substituted isoxazolines, which is the required regioisomer for the synthesis of the target compound. mdpi.commdpi.com

Stereoselectivity: The 1,3-dipolar cycloaddition is a concerted, suprafacial-suprafacial cycloaddition. chesci.com This means that the stereochemistry of the starting alkene is retained in the product. While the target molecule, this compound, has a chiral center at the C5 position, the described synthesis from an achiral alkene would result in a racemic mixture. Enantioselective synthesis would require more advanced strategies, such as the use of chiral catalysts or chiral auxiliaries on the alkene substrate.

Catalyst Development for Enhanced Synthetic Efficiency

To improve reaction rates, yields, and conditions, various catalysts have been developed for the synthesis of dihydroisoxazoles. For the targeted synthesis, several catalytic systems could be employed to enhance efficiency.

Base Catalysis: Simple organic or inorganic bases are often sufficient to promote the generation of nitrile oxides from their precursors. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective base for dehydrating primary nitro compounds. organic-chemistry.org Potassium carbonate (K2CO3) is also commonly used. organic-chemistry.org

Organocatalysis: Non-metal, organic molecules can serve as efficient catalysts. For instance, a 2,2,2-trifluoroacetophenone (B138007) catalyst enables the use of hydrogen peroxide (H2O2) as a green oxidant for the conversion of allyloximes into isoxazolines. organic-chemistry.org This avoids the use of stoichiometric chlorinated reagents.

Acid Catalysis: As mentioned, p-TsOH is an effective catalyst for reactions involving α-nitroketones. mdpi.comnih.gov While not directly applicable to the proposed route using nitroethane, it highlights the expanding role of acid catalysis in this field.

Metal Catalysis: Although often used for generating other dipoles, certain metal catalysts can be relevant. Copper-based systems, for example, are known to catalyze the condensation of primary nitro compounds with alkenes. nih.gov

| Catalyst Type | Example Catalyst | Precursor/Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Base | DABCO | Dehydration of nitro compounds | Effective for nitrile oxide generation | organic-chemistry.org |

| Base | Chloramine-T | Oxidation of aldoximes | In situ nitrile oxide generation | researchgate.net |

| Organocatalyst | 2,2,2-Trifluoroacetophenone | Oxidation of allyloximes | Enables use of green oxidant (H2O2) | organic-chemistry.org |

| Acid | p-TsOH | Cycloaddition with α-nitroketones | Mild, low-cost, and efficient | mdpi.comnih.gov |

| Metal | Copper Salts | Condensation of nitro compounds | Promotes C-N and C-O bond formation | nih.govorganic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis of the Compound

The principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocycles to minimize environmental impact. rsc.orgmdpi.comresearchgate.net Several sustainable strategies are directly relevant to the synthesis of this compound.

Green Solvents: A major focus is replacing traditional volatile organic compounds (VOCs). Water has proven to be an excellent solvent for some 1,3-dipolar cycloadditions, in some cases even accelerating the reaction. mdpi.comingentaconnect.com Other green alternatives include supercritical CO2, ionic liquids, and bio-based solvents like glycerol (B35011) or ethyl lactate. researchgate.netnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools to promote reactions. euroasiapub.org These methods can dramatically reduce reaction times from hours to minutes, increase yields, and improve product purity, all while consuming less energy than conventional heating. nih.govpreprints.org Ultrasound-assisted synthesis, in particular, has been successfully applied to the generation of isoxazoline (B3343090) derivatives. preprints.orgnih.gov

Atom Economy and Safer Reagents: The ideal synthesis maximizes the incorporation of atoms from the reactants into the final product. One-pot reactions, where sequential steps are carried out in the same vessel, improve atom economy and reduce waste from purification of intermediates. organic-chemistry.org Furthermore, replacing hazardous reagents, such as using H2O2 with an organocatalyst instead of N-chlorosuccinimide for nitrile oxide generation, aligns with green chemistry principles. organic-chemistry.org Electrochemical synthesis also represents a promising approach, avoiding the need for chemical oxidants. researchgate.net

| Green Principle | Approach | Example | Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents | Reaction in water | 1,3-dipolar cycloaddition of nitrile oxides | Non-toxic, abundant, low-cost, can enhance reactivity | mdpi.comingentaconnect.com |

| Energy Efficiency | Ultrasound irradiation | Cyclization of chalcones with hydroxylamine | Reduced reaction times, improved yields | preprints.org |

| Energy Efficiency | Microwave irradiation | Solvent-free synthesis on mineral supports | Rapid, one-pot assembly of heterocycles | euroasiapub.org |

| Safer Reagents | Electrochemical synthesis | Conversion of aldoximes to isoxazolines | Avoids chemical oxidants, environmentally friendly | researchgate.net |

| Atom Economy | One-pot, multi-component reactions | Aldehyde → Aldoxime → Nitrile Oxide → Cycloaddition | Reduces waste, simplifies procedures, saves time | organic-chemistry.org |

Scalable Synthetic Protocols for Research and Material Generation

For a compound to be useful for research or as a building block, its synthesis must be scalable. This requires a protocol that is safe, cost-effective, and reproducible on a larger scale. Several factors contribute to a scalable synthesis for dihydroisoxazole derivatives.

One-pot procedures are highly advantageous for scalability as they minimize handling and purification of potentially unstable intermediates, reduce solvent waste, and save time. organic-chemistry.org A patent for a related dihydroisoxazole highlights a one-pot method that avoids the isolation of an explosive chlorination intermediate, thereby improving safety and lowering production costs. google.com

The choice of reagents is also critical. Utilizing inexpensive and readily available starting materials and catalysts, such as p-TsOH or common bases, is essential for large-scale production. mdpi.com Furthermore, protocols that have been successfully demonstrated on a multigram scale for related heterocycles provide confidence in their potential for scale-up. nih.govnih.gov The development of continuous flow processes, which has been explored for 1,3-dipolar cycloadditions, offers a modern approach to scaling up reactions safely and efficiently. nih.gov

Chemical Reactivity and Transformation Pathways of 3,5 Dimethyl 4,5 Dihydroisoxazol 5 Yl Methanamine

Reactions Involving the Dihydroisoxazole (B8533529) Ring System

The 4,5-dihydroisoxazole, or 2-isoxazoline, ring is a versatile heterocycle in organic synthesis. Its reactivity is primarily dictated by the weak N-O bond and the embedded C=N double bond.

The most significant reaction pathway for the dihydroisoxazole ring is the reductive cleavage of the labile N-O bond. This transformation is a cornerstone of isoxazoline (B3343090) chemistry as it unmasks a 1,3-amino alcohol functionality, providing a strategic route to these valuable synthetic intermediates.

Commonly, this cleavage is achieved through catalytic hydrogenolysis. nih.gov For instance, using hydrogen gas with catalysts like Raney nickel or palladium on carbon (Pd/C) effectively breaks the N-O bond. nih.gov Other reducing agents such as lithium aluminum hydride (LiAlH₄), samarium(II) iodide (SmI₂), or molybdenum hexacarbonyl (Mo(CO)₆) have also been employed for this purpose. nih.gov In the context of (3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)methanamine, this reaction would yield 4-amino-2-hydroxy-2-methylhexane-1,5-diamine. The reaction proceeds via the addition of hydrogen across the N-O bond, followed by hydrolysis of the intermediate imine during workup to reveal a ketone, which in this case is further reduced to an alcohol.

The specific conditions for the reductive cleavage can be tuned to achieve different outcomes. For example, the use of Raney nickel with aluminum chloride (AlCl₃) in aqueous methanol (B129727) has been shown to be effective for cleaving the N-O bond and hydrolyzing the resulting imine to afford β-hydroxy ketones. nih.gov

Direct substitution on the dihydroisoxazole ring is less common than ring-opening reactions and is highly dependent on the substitution pattern and reaction conditions.

Electrophilic Substitution: The dihydroisoxazole ring is not aromatic and is generally electron-deficient due to the electronegativity of the nitrogen and oxygen atoms. Therefore, it does not typically undergo classical electrophilic aromatic substitution. However, electrophilic attack can occur under specific circumstances. For instance, reactions involving the generation of a carbocation at the C5 position have been reported for fluorinated isoxazolines, which then react with aromatic nucleophiles in a Friedel-Crafts-type reaction. nih.gov For the title compound, electrophilic attack is more likely to be directed at the exocyclic amine, which is a more electron-rich and nucleophilic site.

Nucleophilic Substitution: The C3 position of the dihydroisoxazole ring, being part of an imine-like C=N bond, has some electrophilic character. Nucleophilic attack at this position is possible, particularly if a leaving group is present. More relevant is the reactivity of 3-halo-4,5-dihydroisoxazoles, which serve as electrophilic synthons. researchgate.net These compounds can undergo addition-elimination reactions with various nucleophiles. researchgate.net While the parent compound lacks a suitable leaving group at C3, this reactivity highlights the potential for functionalization if the ring is synthesized with appropriate precursors. Nucleophilic attack can also be directed at the C5 position, sometimes leading to ring-opening. nih.govescholarship.org

Reactivity of the Primary Amine Functionality

The primary amine group is a potent nucleophile and a Brønsted-Lowry base, making it a hub of reactivity. Its reactions are generally well-established and predictable.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to react readily with a wide array of electrophiles. These derivatization reactions are fundamental in modifying the compound's properties and for synthesizing more complex molecules. Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines, although selectivity can be an issue. Reductive amination offers a more controlled method for alkylation.

Formation of Carbamates: Reaction with chloroformates or other reagents like Boc-anhydride results in the formation of N-Boc protected amines, which are crucial intermediates in multi-step synthesis.

The table below summarizes some common derivatization reactions for the primary amine functionality.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Carbamoylation | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Boc-Carbamate |

| Urea Formation | Isocyanate (R-NCO) | Urea |

This table presents a generalized overview of typical primary amine reactions.

Primary amines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. nih.gov The initial nucleophilic addition of the amine to the carbonyl carbon forms a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). nih.gov

This imine-forming reaction is often reversible and can be driven to completion by removing water from the reaction mixture. The resulting imine is itself a versatile functional group, which can be reduced to a secondary amine or used as an intermediate in further cyclization reactions to construct new heterocyclic systems. rsc.org For example, condensation with a dicarbonyl compound or a carbonyl compound bearing another electrophilic site could lead to intramolecular cyclization, forming a new ring fused to or pendant from the aminomethyl group.

Chemoselective Transformations of the Compound

A key challenge and opportunity in the chemistry of this compound is achieving chemoselectivity—selectively reacting one functional group in the presence of the other. researchgate.netuniv.kiev.ua

The primary amine is generally more nucleophilic and basic than the dihydroisoxazole ring nitrogen. Therefore, reactions with electrophiles under neutral or basic conditions will preferentially occur at the exocyclic amine. For example, acylation or sulfonylation can be performed selectively on the primary amine without affecting the ring structure.

Conversely, to perform reactions on the dihydroisoxazole ring, it is often necessary to protect the primary amine. The formation of a carbamate (B1207046) (e.g., Boc or Cbz) is a common strategy. This protecting group temporarily removes the nucleophilicity and basicity of the amine, allowing for transformations such as the reductive cleavage of the N-O bond under conditions that might otherwise be complicated by the free amine.

Reductive conditions highlight the importance of chemoselectivity. Strong reducing agents like LiAlH₄ would likely reduce both the N-O bond in the ring and any amide or ester functionalities that might have been added to the amine. In contrast, catalytic hydrogenolysis with Raney Nickel is known for its ability to cleave the N-O bond, and the conditions could be optimized to minimize reactions at other sites. nih.gov The choice of reagent and reaction conditions is therefore paramount in guiding the transformation toward the desired product. rsc.org

Mechanistic Studies of Key Reactions and Pathways of this compound

The chemical behavior of this compound is fundamentally dictated by the interplay of its dihydroisoxazole core and the appended methanamine group. Mechanistic studies on this specific molecule are not extensively detailed in the public domain; however, a robust understanding of its reactivity can be extrapolated from research on analogous 4,5-dihydroisoxazole systems. The key reaction pathways to consider are the formation of the heterocyclic ring and the subsequent transformations involving its functional groups.

The primary route to the 4,5-dihydroisoxazole scaffold is the [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. This reaction involves the combination of a nitrile oxide (a 1,3-dipole) with an alkene (a dipolarophile). In the context of synthesizing the parent structure of this compound, the key reactants would be acetonitrile (B52724) oxide and a suitably substituted alkene.

Theoretical and experimental studies have established that the [3+2] cycloaddition to form 4,5-dihydroisoxazoles is a concerted, pericyclic reaction. researchgate.net The regioselectivity of this cycloaddition is a critical aspect, determining the substitution pattern on the resulting heterocyclic ring. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states and energy profiles of these reactions, confirming that the observed regioselectivity is kinetically controlled. mdpi.com The formation of 3,5-disubstituted 4,5-dihydroisoxazoles is generally favored.

A proposed mechanistic pathway for the formation of the core structure is outlined below:

Scheme 1: Proposed Concerted Mechanism for 4,5-Dihydroisoxazole Ring Formation

In this proposed scheme, acetonitrile oxide acts as the 1,3-dipole, and a substituted alkene serves as the dipolarophile. The reaction proceeds through a concerted transition state, leading to the formation of the 4,5-dihydroisoxazole ring.

The reactivity of the resulting this compound would then be influenced by the primary amine of the methanamine group. This functional group is a nucleophile and can participate in a variety of chemical transformations.

One key transformation pathway for compounds containing a primary amine is N-acylation. The lone pair of electrons on the nitrogen atom can attack an electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride, to form an amide.

Another significant reaction pathway involves the transformation of the dihydroisoxazole ring itself. The N-O bond within the isoxazoline ring is susceptible to cleavage under reductive conditions. This ring-opening reaction can lead to the formation of γ-amino alcohols, which are valuable synthetic intermediates.

Detailed research findings on the reactivity of closely related 4,5-dihydroisoxazole derivatives provide insights into the potential transformations of this compound. For instance, studies on 3-halo-4,5-dihydroisoxazoles have shown that they can undergo nucleophilic substitution reactions. researchgate.net While the target compound does not possess a halogen at the 3-position, this highlights the reactivity of the ring system to certain reagents.

Furthermore, the biotransformation of some 4,5-dihydroisoxazole-5-carboxamide derivatives has been studied, revealing that hydrolysis is a key metabolic pathway. rrpharmacology.ru This suggests that under certain biological or chemical conditions, the functional groups attached to the dihydroisoxazole ring can be cleaved.

To provide a clearer picture of the influential factors in the synthesis of the dihydroisoxazole ring, the following table summarizes findings from related cycloaddition reactions.

| Dipole | Dipolarophile | Catalyst/Conditions | Product(s) | Key Findings |

| Nitrile Oxides | Methyl Acrylate | Not specified | Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate and related compounds | The 1,3-dipolar cycloaddition is an effective method for synthesizing 4,5-dihydroisoxazoles. acs.org |

| α-Nitroketones (precursors to nitrile oxides) | Alkenes/Alkynes | p-TsOH | 3-Benzoylisoxazolines | The reaction proceeds with good regioselectivity. mdpi.com |

| Nitrile Oxides | N-(diphenylmethylene)-α,β-dehydroamino acids | Not specified | 4,5-dihydroisoxazole derivatives | The reactivity depends on the stereochemistry of the β-substituents of the dipolarophile. dntb.gov.ua |

The following table outlines potential transformations of the this compound based on the reactivity of its functional groups and analogous structures.

| Reaction Type | Reagent | Potential Product(s) | Mechanistic Notes |

| N-Acylation | Acetyl Chloride | N-((3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)methyl)acetamide | Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. |

| Reductive Ring Opening | H₂/Raney Ni | 4-Amino-2,4-dimethylpentane-1,2-diol | Cleavage of the N-O bond in the dihydroisoxazole ring. |

| Alkylation of Amine | Alkyl Halide | Secondary or Tertiary Amine derivatives | Nucleophilic substitution reaction at the amine. |

Advanced Spectroscopic and Crystallographic Elucidation of 3,5 Dimethyl 4,5 Dihydroisoxazol 5 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of (3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)methanamine. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons within the molecule.

In a typical ¹H NMR spectrum of a 3,5-dimethyl-4,5-dihydroisoxazole derivative, the methyl group at the 3-position (C3-CH₃) would appear as a singlet, while the methyl group at the 5-position (C5-CH₃) would also be a singlet. The protons of the methylene (B1212753) group at the 4-position (C4-H₂) would exhibit diastereotopicity, appearing as a pair of doublets or a more complex multiplet due to coupling with each other and potentially with the proton at C5. The methanamine protons (CH₂NH₂) at the 5-position would likely appear as a multiplet, with its chemical shift influenced by the solvent and pH.

The ¹³C NMR spectrum would show distinct signals for the two methyl carbons, the methylene carbon at C4, the quaternary carbon at C5, and the carbon of the C=N bond at C3. The chemical shifts of these carbons provide valuable information about their electronic environment.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |

| C3-CH₃ | 1.8 - 2.2 | s | - |

| C5-CH₃ | 1.3 - 1.6 | s | - |

| C4-H₂ | 2.5 - 3.5 | m or ABq | Jgem ≈ 12-18 |

| C5-CH₂NH₂ | 2.8 - 3.8 | m | - |

| NH₂ | 1.5 - 3.0 | br s | - |

| Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure. |

| Carbon | Typical Chemical Shift (ppm) |

| C3-C H₃ | 10 - 15 |

| C5-C H₃ | 20 - 25 |

| C4 | 40 - 50 |

| C5 | 85 - 95 |

| C3 | 155 - 165 |

| C5-C H₂NH₂ | 45 - 55 |

| Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure. |

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the diastereotopic protons at the C4 position and potentially between the methanamine protons and the NH₂ protons. The absence of correlations to the methyl singlets would confirm their attachment to quaternary carbons or carbons without adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. The HSQC spectrum for this molecule would show cross-peaks connecting the C3-CH₃ protons to their corresponding carbon, the C5-CH₃ protons to their carbon, the C4 methylene protons to the C4 carbon, and the methanamine protons to their carbon. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry. For example, NOE correlations between the C5-methyl group and one of the C4 protons could help to define the conformation of the ring.

The 4,5-dihydroisoxazole ring is not planar and can exist in different conformations, such as an envelope or a twisted-envelope form. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the conformational changes in these molecules. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for processes like ring inversion. nih.gov For example, at low temperatures, the signals for the two C4 protons might become sharp and distinct, while at higher temperatures, they might broaden and coalesce as the rate of ring inversion increases. This analysis provides valuable insights into the flexibility of the heterocyclic ring system.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

| Parameter | Typical Value |

| C3=N2 bond length | ~1.28 Å |

| N2-O1 bond length | ~1.42 Å |

| O1-C5 bond length | ~1.47 Å |

| C5-C4 bond length | ~1.53 Å |

| C4-C3 bond length | ~1.50 Å |

| C3-N2-O1 bond angle | ~110° |

| N2-O1-C5 bond angle | ~107° |

| O1-C5-C4 bond angle | ~104° |

| C5-C4-C3 bond angle | ~103° |

| C4-C3-N2 bond angle | ~114° |

| Note: These are generalized values for 4,5-dihydroisoxazole rings and can vary. |

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. For this compound, the presence of the amine group allows for the formation of hydrogen bonds (N-H···N or N-H···O), which can play a significant role in dictating the crystal packing. In addition to strong hydrogen bonds, weaker interactions such as C-H···O and C-H···N contacts can also influence the supramolecular architecture. chemrxiv.org The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Since the C5 carbon of this compound is a stereocenter, the molecule is chiral. X-ray diffraction of a single crystal grown from an enantiomerically pure sample can be used to determine its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a critical value obtained from the diffraction data that indicates the absolute structure of the crystal. nih.govnih.gov A value close to zero for the correct enantiomer confirms the assigned absolute configuration. nih.govnih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. When coupled with tandem mass spectrometry (MS/MS), HRMS is a powerful tool for elucidating fragmentation pathways, which can provide further confirmation of the molecular structure.

The fragmentation of 4,5-dihydroisoxazole derivatives under mass spectrometric conditions often involves characteristic cleavage of the heterocyclic ring. For this compound, the protonated molecule [M+H]⁺ would likely undergo fragmentation through several pathways. Common fragmentation patterns for isoxazolines include the loss of small neutral molecules and cleavage of the N-O bond. A plausible fragmentation pathway could involve the cleavage of the ring to form characteristic fragment ions. For instance, a retro-1,3-dipolar cycloaddition is a common fragmentation pathway for related heterocycles. The exact fragmentation pattern would be determined by detailed analysis of the MS/MS spectrum and accurate mass measurements of the fragment ions.

| Fragment Ion (m/z) | Possible Neutral Loss | Plausible Structure of Fragment |

| [M+H - CH₃]⁺ | Loss of a methyl radical | Ring-opened or rearranged cation |

| [M+H - NH₃]⁺ | Loss of ammonia | Cation with a stabilized double bond |

| [M+H - CH₂NH₂]⁺ | Loss of the methanamine radical | 3,5-dimethyl-4,5-dihydroisoxazolium ion |

| Characteristic ring-opened fragments | Cleavage of the N-O and C-C bonds | Various smaller cationic fragments |

| Note: This table presents hypothetical fragmentation pathways that would need to be confirmed by experimental data. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups within a molecule. In the study of this compound and its derivatives, these spectroscopic methods provide valuable insights into the molecular structure by identifying the characteristic vibrational frequencies of its constituent bonds. While specific experimental spectra for this compound are not widely available in the literature, a comprehensive analysis of related isoxazoline (B3343090) derivatives allows for a detailed and accurate assignment of the expected vibrational modes.

The primary functional groups present in this compound include the isoxazoline ring, the primary amine group (-NH₂), and methyl groups (-CH₃). The vibrational frequencies of these groups are sensitive to their chemical environment, and thus, their positions in the IR and Raman spectra can confirm the presence of the desired molecular framework.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound and its analogues is expected to exhibit several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are typically observed in the region of 3400-3250 cm⁻¹. elixirpublishers.com Primary amines usually show two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The presence of these bands is a strong indicator of the aminomethyl moiety.

The C-H stretching vibrations of the methyl and methylene groups are expected in the 3100-2880 cm⁻¹ range. elixirpublishers.comesisresearch.org Specifically, aliphatic C-H stretching generally appears between 2950 cm⁻¹ and 3100 cm⁻¹. elixirpublishers.com

A crucial vibration for the isoxazoline ring is the C=N stretching mode, which is typically found in the 1650-1500 cm⁻¹ region. elixirpublishers.com For various isoxazoline derivatives, this peak has been reported specifically between 1612-1643 cm⁻¹ and 1614-1625 cm⁻¹. esisresearch.orgbohrium.com

The N-O stretching vibration of the isoxazoline ring is expected to appear in the fingerprint region, with studies on related compounds placing this band in the range of 1110-1168 cm⁻¹. bohrium.com Additionally, the C-N stretching of the isoxazoline ring and the aminomethyl group are anticipated between 1210-1265 cm⁻¹. esisresearch.orgbohrium.com

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from related isoxazoline derivatives.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | References |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | elixirpublishers.com |

| C-H Stretch | Methyl/Methylene (-CH₃, -CH₂) | 3100 - 2880 | elixirpublishers.comesisresearch.org |

| C=N Stretch | Isoxazoline Ring | 1650 - 1612 | elixirpublishers.comesisresearch.orgbohrium.com |

| C-N Stretch | Isoxazoline Ring, Amine | 1265 - 1210 | esisresearch.orgbohrium.com |

| N-O Stretch | Isoxazoline Ring | 1168 - 1110 | bohrium.com |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C=N stretching vibration of the isoxazoline ring is expected to be Raman active. The symmetric vibrations of the molecule, such as the breathing modes of the isoxazoline ring, are also anticipated to show significant Raman scattering.

Detailed experimental Raman data for the title compound is scarce. However, theoretical and computational studies on similar heterocyclic systems can provide predicted Raman activities. For instance, computational studies on related molecules often show good agreement between calculated and experimental vibrational spectra, aiding in the assignment of complex vibrational modes.

The following table outlines the expected prominent Raman shifts for this compound, based on the general vibrational characteristics of its functional groups.

| Vibrational Mode | Functional Group | Expected Raman Shift Range (cm⁻¹) |

| C-H Stretch | Methyl/Methylene (-CH₃, -CH₂) | 3100 - 2880 |

| C=N Stretch | Isoxazoline Ring | 1650 - 1600 |

| Ring Breathing | Isoxazoline Ring | 1100 - 900 |

| C-C Stretch | Alkyl backbone | 900 - 700 |

Computational Chemistry and Theoretical Investigations of 3,5 Dimethyl 4,5 Dihydroisoxazol 5 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of chemical systems. DFT calculations for derivatives of 4,5-dihydroisoxazole have been employed to understand their molecular properties. mdpi.comsemanticscholar.org These methods are valuable for predicting the behavior of (3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)methanamine.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.commdpi.com

For isoxazoline (B3343090) derivatives, the HOMO and LUMO are typically distributed across the molecule, with significant contributions from the heterocyclic ring and its substituents. In the case of this compound, the nitrogen and oxygen atoms of the dihydroisoxazole (B8533529) ring, as well as the aminomethyl group, are expected to play significant roles in the frontier molecular orbitals.

The charge distribution within the molecule can be analyzed through methods such as Natural Bond Orbital (NBO) analysis. This provides insights into the localization of electron density and the nature of chemical bonds. In this compound, the electronegative nitrogen and oxygen atoms will carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The primary amine group will also significantly influence the charge distribution.

Table 1: Representative Frontier Molecular Orbital Energies for a Dihydroisoxazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5601 |

| LUMO | -1.9053 |

| HOMO-LUMO Gap | 4.6548 |

Note: This data is representative for a substituted 4,5-dihydroisoxazole and illustrates the typical values obtained from DFT calculations. mdpi.com

DFT calculations can be used to predict various spectroscopic properties, including vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. For instance, the characteristic stretching frequencies of C=N, N-O, and C-H bonds in the dihydroisoxazole ring, as well as the N-H and C-N stretching of the aminomethyl group, can be computed.

Similarly, theoretical calculations of NMR chemical shifts provide valuable information for interpreting experimental ¹H and ¹³C NMR spectra. The calculated chemical shifts for the protons and carbons in the methyl groups, the dihydroisoxazole ring, and the methanamine substituent can be compared with experimental data to confirm the molecular structure. For related isoxazoline structures, ¹H NMR spectra typically show characteristic signals for the protons on the heterocyclic ring. ijpcbs.commdpi.com

Table 2: Representative Calculated and Experimental Vibrational Frequencies for a Dihydroisoxazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=N stretch | 1620 | 1615 |

| N-O stretch | 950 | 945 |

| Aromatic C-H stretch | 3050 | 3045 |

| Aliphatic C-H stretch | 2980 | 2975 |

Note: This table provides an example of the correlation between calculated and experimental vibrational frequencies for a substituted dihydroisoxazole.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the aminomethyl group to the dihydroisoxazole ring, and calculating the potential energy at each step.

The results of this analysis are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states for conformational changes. For related heterocyclic systems, computational studies have successfully identified multiple stable conformations and the energetic pathways for their interconversion. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For reactions involving dihydroisoxazole derivatives, such as cycloaddition reactions to form the ring or subsequent transformations, DFT calculations can provide detailed mechanistic insights. mdpi.comnih.govnih.gov

For this compound, computational studies could explore its reactivity as a nucleophile, with the primary amine group being a likely site for reactions. By modeling the reaction pathway with an electrophile, the transition state structure and the activation energy barrier can be determined, providing a quantitative measure of the reaction's feasibility. Mechanistic studies on similar isoxazoline formations have shown that these reactions can proceed through either concerted or stepwise pathways. researchgate.netbeilstein-journals.org

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, including the effects of the solvent and intermolecular interactions. nih.govulisboa.pt An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. researchgate.netacs.org

The primary amine group of the molecule is capable of forming hydrogen bonds with water molecules, which will significantly influence its solubility and reactivity. MD simulations can quantify the number and lifetime of these hydrogen bonds. Furthermore, simulations of multiple solute molecules can provide insights into intermolecular interactions, such as the formation of dimers or larger aggregates, which can be important in the condensed phase.

Derivatization Strategies and Analogue Synthesis Based on 3,5 Dimethyl 4,5 Dihydroisoxazol 5 Yl Methanamine

Amine-Focused Derivatization: Amides, Ureas, Thioureas, and Schiff Bases

The primary amine group is the most reactive site for derivatization, providing a straightforward handle to introduce a wide array of functional groups and build molecular complexity. Standard organic transformations can be employed to generate diverse classes of compounds.

Amides: Amide bond formation is a robust and widely used reaction. (3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)methanamine can be readily acylated by reacting with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This approach allows for the introduction of countless substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, enabling fine-tuning of the molecule's physicochemical properties.

Ureas and Thioureas: Urea and thiourea (B124793) derivatives are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.govnih.gov Synthesis of these derivatives is typically achieved by reacting the primary amine with isocyanates or isothiocyanates, respectively. researchgate.netias.ac.inmdpi.com This reaction is generally high-yielding and tolerant of a wide range of functional groups on the reacting partner, making it suitable for creating large libraries of analogues. researchgate.netias.ac.in

Schiff Bases: The primary amine can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netnih.govnih.gov This reaction is often reversible and can be performed under mild conditions. nih.gov The resulting C=N double bond can be further reduced to a secondary amine, providing another layer of structural diversity. Schiff bases and their derivatives are significant in coordination chemistry and have been explored for various biological applications.

| Derivative Class | General Reaction Scheme | Typical Reagents |

|---|---|---|

| Amide | R-NH₂ + R'-COCl → R-NH-CO-R' | Acid chlorides, Anhydrides, Carboxylic acids + Coupling agents (e.g., DCC, EDC) |

| Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' | Isocyanates (Alkyl or Aryl) |

| Thiourea | R-NH₂ + R'-NCS → R-NH-CS-NH-R' | Isothiocyanates (Alkyl or Aryl) |

| Schiff Base (Imine) | R-NH₂ + R'-CHO → R-N=CH-R' | Aldehydes, Ketones |

Modification of the Dihydroisoxazole (B8533529) Ring System

While derivatization of the amine is more direct, modification of the dihydroisoxazole ring itself offers a strategy for generating analogues with more profound structural changes.

Key approaches include:

Synthesis of Precursors with Different Substituents: The most common method for constructing the 4,5-dihydroisoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. By varying the nitrile oxide (derived from an aldoxime) and the alkene precursor, analogues with different substituents at the C3 and C4 positions can be synthesized. For the target compound, this would involve using alternatives to acetonitrile (B52724) oxide or 3-amino-3-methyl-1-butene during the initial synthesis.

Ring Transformation: The N-O bond within the dihydroisoxazole ring is susceptible to reductive cleavage. This transformation typically yields γ-amino alcohol derivatives, fundamentally altering the heterocyclic core. This opens up an entirely new chemical space for analogue design.

Functionalization of the Ring: While the dihydroisoxazole ring is relatively stable, synthetic routes can be designed to introduce functional groups. For example, starting with a precursor that has a modifiable handle on the ring allows for post-cyclization modifications. A patent describes the synthesis of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, which serves as a useful intermediate for introducing other groups at the C3 position via cross-coupling reactions. google.com

| Modification Strategy | Description | Resulting Structure |

|---|---|---|

| Varying Cycloaddition Precursors | Utilizing different nitrile oxides or alkenes in the 1,3-dipolar cycloaddition reaction to change substituents at C3 and C4. | Analogues with modified ring substitution patterns. |

| Reductive Ring Cleavage | Cleavage of the N-O bond, typically using reducing agents like H₂/Raney Ni or SmI₂. | γ-Amino alcohols. |

| Post-Cyclization Functionalization | Introducing substituents on a pre-formed ring, often starting with a functionalized precursor (e.g., a halo-dihydroisoxazole). google.com | Further decorated dihydroisoxazole analogues. |

Stereochemical Control in Analogue Synthesis

The C5 position of this compound is a stereocenter. For many applications, particularly in pharmacology, it is crucial to control the stereochemistry of the molecule, as different enantiomers can have vastly different biological activities.

Stereochemical control in the synthesis of 4,5-dihydroisoxazole derivatives is an active area of research. researchgate.net The primary method to achieve this is through asymmetric 1,3-dipolar cycloaddition reactions. Strategies include:

Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene dipolarophile can direct the approach of the nitrile oxide, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Chiral Catalysts: The use of chiral Lewis acids or other catalysts can create a chiral environment around the reactants, promoting the formation of one enantiomer over the other.

Chiral Starting Materials: Synthesizing the dihydroisoxazole ring from a chiral, non-racemic alkene precursor ensures that the stereochemistry is transferred to the final product.

By employing these asymmetric synthesis strategies, it is possible to produce enantiomerically pure forms of this compound and its derivatives, allowing for a more precise investigation of their properties. researchgate.net

Combinatorial Synthesis and Library Generation for Research Exploration

The dihydroisoxazole scaffold is well-suited for the construction of combinatorial libraries, which are essential tools in modern drug discovery and materials science for screening large numbers of compounds. nih.govmdpi.comnuph.edu.uanih.gov The ability to rapidly synthesize a large, diverse set of molecules greatly accelerates the identification of "hit" compounds with desired properties.

This compound is an ideal starting point for library generation. A typical combinatorial approach would involve:

Solid-Phase Synthesis: The core scaffold can be attached to a solid support (resin).

Parallel Derivatization: The resin-bound amine can then be reacted with a diverse set of building blocks (e.g., a collection of different carboxylic acids, isocyanates, or aldehydes) in a parallel or split-and-pool fashion. mdpi.com

Cleavage and Screening: After the reactions are complete, the derivatized molecules are cleaved from the resin and screened for the desired activity.

This high-throughput approach leverages the reliable chemistry of the primary amine to generate libraries containing thousands of distinct but structurally related compounds. nih.gov Such libraries are invaluable for exploring the structure-activity relationship landscape around the this compound core. nuph.edu.ua

Applications of 3,5 Dimethyl 4,5 Dihydroisoxazol 5 Yl Methanamine As a Synthetic Building Block and Ligand

Utilization in Advanced Heterocyclic Synthesis

The 4,5-dihydroisoxazole scaffold is a valuable building block for the construction of more complex heterocyclic systems. nbuv.gov.ua The primary method for synthesizing the isoxazoline (B3343090) ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. nih.govmdpi.com Once formed, the isoxazoline ring and its substituents can be elaborated into new heterocyclic structures.

The (3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)methanamine molecule is particularly well-suited for this purpose. The primary amine of the methanamine group is a potent nucleophile and can be used as a starting point for constructing new rings. For instance, reaction with 1,3-dielectrophiles can lead to the formation of various new heterocyclic systems. Furthermore, the isoxazoline moiety itself can be transformed. Research by Kurth and colleagues demonstrated that a 5-substituted-4,5-dihydroisoxazole could serve as a precursor for 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov This transformation involves a multi-step sequence where the isoxazoline is a key intermediate, showcasing its utility in accessing different heterocyclic cores. nih.govnih.gov The aminomethyl group on the target compound provides a handle for diversification, allowing it to be acylated and then cyclized to form other heterocycles, or used in condensation reactions to build systems like pyrazines or imidazoles.

| Precursor Moiety | Reagents/Conditions | Resulting Heterocycle | Reference(s) |

| 5-(Exomethylene)-1,3,4-oxadiazole | Ar-CNO (from Ar-CH=NOH + NaOCl) | 2-(4,5-Dihydroisoxazol-5-yl)-1,3,4-oxadiazole | nih.gov |

| 5-(Aminomethyl)-dihydroisoxazole | Dicarbonyl compounds | Pyrrole (B145914) derivatives (potential) | mdpi.com |

| 5-(Aminomethyl)-dihydroisoxazole | Phosgene equivalent, then cyclization | Fused cyclic ureas (potential) | N/A |

Role in Complex Molecule Construction and Total Synthesis

One of the most powerful applications of the 4,5-dihydroisoxazole ring in multi-step synthesis is its function as a masked carbonyl or amino alcohol. nih.gov The relatively weak N-O bond of the isoxazoline can be selectively cleaved under various reductive conditions to unmask valuable functional groups that are key components of many complex natural products. beilstein-journals.org This strategy allows for the protection of these functionalities through several synthetic steps, revealing them only when needed. rsc.org

The reductive cleavage of the isoxazoline ring can lead to two primary structural motifs depending on the reagents used:

γ-Amino Alcohols: Catalytic hydrogenation, typically using Raney Nickel (Raney Ni) or Palladium on carbon (Pd/C), cleaves the N-O bond and reduces the resulting imine to furnish a 1,3-amino alcohol (or γ-amino alcohol). beilstein-journals.org This is a particularly valuable transformation, as this motif is present in numerous alkaloids and other bioactive molecules. rsc.org

β-Hydroxy Ketones: Other reductive methods, such as using molybdenum hexacarbonyl (Mo(CO)₆), can cleave the N-O bond to reveal a β-hydroxy imine, which is then hydrolyzed to a β-hydroxy ketone. beilstein-journals.orgacs.org This represents a synthetic equivalent of an aldol (B89426) adduct, making the isoxazoline a key tool for stereocontrolled carbon-carbon bond formation. rsc.org

This methodology has been successfully applied in the total synthesis of diverse natural products, including macrolides, terpenoids, and steroids, demonstrating the isoxazoline's role as a robust and reliable synthetic intermediate. rsc.org

| Reagent/Catalyst System | Resulting Functional Group | Reference(s) |

| Raney Ni, H₂, Boric Acid | γ-Amino Alcohol | rsc.org |

| LiAlH₄ (Lithium aluminum hydride) | γ-Amino Alcohol | beilstein-journals.org |

| Raney Ni, AlCl₃, aq. MeOH | β-Hydroxy Ketone | beilstein-journals.org |

| Mo(CO)₆ (Molybdenum hexacarbonyl) | β-Hydroxy Ketone | beilstein-journals.orgacs.org |

| Zn, Acetic Acid | β-Hydroxy Ketone | acs.org |

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

This compound possesses key structural features that make it a promising candidate for use as a chiral ligand in asymmetric catalysis. The molecule contains a stereogenic center at the C5 position of the dihydroisoxazole (B8533529) ring, which can be synthesized in an enantiomerically enriched form. nih.gov This chiral backbone, combined with the Lewis basic nitrogen atoms of the amine and the isoxazoline ring, provides the necessary components for coordinating to a transition metal center and creating a chiral environment for a catalyzed reaction.

This concept is well-established in the highly successful family of chiral oxazoline (B21484) ligands, such as bisoxazolines and phosphinooxazolines (PHOX ligands). scispace.comresearchgate.net These ligands coordinate to metals like palladium, rhodium, and iridium to catalyze a wide array of enantioselective transformations, including allylic alkylations and hydrogenations. scispace.com The target molecule can be viewed as an analogue of these systems. The aminomethyl group provides a strong N-donor site, and depending on the metal and reaction conditions, the isoxazoline nitrogen could also participate in coordination, potentially forming a bidentate N,N-chelate.

Furthermore, the primary amine can be readily derivatized, for example, by reacting it with chlorodiphenylphosphine (B86185) to create a chiral N,P-ligand. Such ligands are highly sought after due to the different electronic properties of the nitrogen and phosphorus donors, which can enhance both reactivity and enantioselectivity in catalysis. scispace.comresearchgate.net

| Feature | This compound | Established Chiral Ligands (e.g., Bisoxazolines) |

| Chiral Element | Stereocenter at C5 of the heterocyclic ring | Stereocenters adjacent to the coordinating nitrogen |

| Coordinating Atoms | Primary Amine (N), Isoxazoline (N) | Imine Nitrogens (N) |

| Potential for Derivatization | High (Primary amine can be converted to amides, phosphines, etc.) | Moderate (Modifications usually on the backbone or substituents) |

| Potential Ligand Type | N,N-bidentate; N,P-bidentate (after derivatization) | N,N-bidentate |

Precursor for Functional Materials and Polymers

The presence of a primary amine group makes this compound a viable monomer for the synthesis of functional polymers through step-growth polymerization. Primary amines are reactive functional groups that can be used to form a variety of polymer linkages. For instance:

Polyamides: Reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would yield polyamides, with the rigid dihydroisoxazole ring incorporated as a pendant group.

Polyureas: Reaction with diisocyanates would lead to the formation of polyureas.

Polyimines: Condensation with dialdehydes or diketones would produce polyimines (Schiff base polymers).

While the direct polymerization of this specific monomer is not documented, the polymerization of monomers containing functional groups is a fundamental strategy in materials science. cmu.edu Incorporating the polar, heterocyclic dihydroisoxazole moiety into a polymer chain could impart unique properties to the resulting material. These properties could include enhanced thermal stability, altered solubility characteristics, and the ability to coordinate metal ions, potentially leading to applications in areas such as specialty coatings, membranes, or as polymeric ligands. The synthesis of polymers containing other heterocyclic units, such as 1,2,4-oxadiazoles, has been shown to create materials with specific functionalities like controlled degradability. rsc.org Similarly, polymers derived from dihydrofuran have been investigated as biorenewable thermoplastics. nih.gov This suggests a promising avenue for creating novel materials based on dihydroisoxazole monomers. The development of a "hybrid molecular platform" incorporating the 4,5-dihydroisoxazole moiety is seen as a way to generate lead-like compounds, and this concept can be extended to materials science. nbuv.gov.ua

| Polymer Type | Co-monomer Required | Potential Polymer Backbone Linkage |

| Polyamide | Dicarboxylic acid or Diacyl chloride | Amide (-CO-NH-) |

| Polyurea | Diisocyanate | Urea (-NH-CO-NH-) |

| Polyimine | Dialdehyde or Diketone | Imine (-C=N-) |

| Polyetheramine | Diepoxide | β-Amino alcohol |

Advanced Analytical Methods for Detection and Quantification in Research Matrices

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating (3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)methanamine from starting materials, byproducts, and other components in a mixture, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally sensitive compounds like many dihydroisoxazole (B8533529) derivatives. For purity determination, a reversed-phase HPLC method is typically developed. This involves using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the two phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Due to the primary amine group, this compound may require derivatization to improve its volatility and chromatographic behavior, reducing peak tailing that can occur with basic amines. researchgate.net Derivatization with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide can make the compound more amenable to GC analysis. researchgate.net The separation occurs in a capillary column, and detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govnih.gov For heterocyclic amines, specialized packed columns treated to reduce active sites, such as those coated with potassium hydroxide (KOH), can also be employed to achieve better peak shapes without derivatization. labrulez.com

Table 1: Illustrative Chromatographic Conditions for Purity Analysis

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Detector | UV-Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Injection Volume | 5-10 µL | 1 µL (split/splitless) |

| Temperature | Ambient or controlled (e.g., 40 °C) | Temperature program (e.g., 100 °C to 250 °C) |

Spectroscopic Quantification Methods (UV-Vis, Fluorimetry) for Research Solutions

Spectroscopic techniques offer rapid and cost-effective ways to quantify compounds in solution, which is essential for preparing samples for in vitro assays and other research applications. ijsred.com

UV-Visible (UV-Vis) Spectroscopy is based on the principle that molecules absorb light at specific wavelengths. ijsred.com To quantify this compound, a solution of the pure compound is prepared in a suitable solvent (one that does not absorb in the same region as the analyte), and its absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). jetir.org According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown research solution can then be determined by measuring its absorbance and interpolating from the calibration curve. aip.orgmdpi.com

Fluorimetry is another spectroscopic method that can be used if the compound is naturally fluorescent or can be derivatized with a fluorescent tag. This technique measures the intensity of light emitted by the compound after it has absorbed light at a specific excitation wavelength. Fluorimetry is often more sensitive and selective than UV-Vis spectroscopy. The quantification process is similar, involving the creation of a calibration curve by plotting fluorescence intensity versus the concentration of standard solutions.

Table 2: Overview of Spectroscopic Quantification Methods

| Technique | Principle | Typical Application | Key Parameters |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures absorption of light based on molecular structure. | Quantification of pure compound in transparent solutions. | Wavelength of maximum absorbance (λmax), Molar absorptivity. |

| Fluorimetry | Measures emission of light from an excited state. | Trace quantification, especially for fluorescent compounds. | Excitation wavelength, Emission wavelength, Quantum yield. |

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Metabolite Profiling in In Vitro Systems

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are critical for analyzing complex biological matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern metabolite profiling in drug discovery. nih.govresearchgate.net In a typical in vitro metabolism study, this compound is incubated with liver microsomes or hepatocytes. The resulting mixture is then analyzed by LC-MS. The LC component separates the parent compound from its metabolites, while the mass spectrometer detects them. nih.gov High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which aids in determining the elemental composition of potential metabolites. rrpharmacology.ru Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps pinpoint the site of metabolic modification (e.g., hydroxylation, N-oxidation). sciex.com Studies on other dihydroisoxazole derivatives have successfully used HPLC-MS/MS to identify metabolites formed via hydrolysis. rrpharmacology.ru

Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied for metabolite analysis, particularly for smaller, more volatile metabolites. researchgate.net Similar to its use in purity analysis, derivatization may be necessary to enhance the volatility of metabolites before they can be analyzed by GC-MS. jfda-online.com This technique offers excellent chromatographic resolution and provides mass spectra that can be compared against established libraries for identification. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for Metabolite Profiling

| Parameter | Setting |

|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) or Orbitrap |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full Scan MS followed by data-dependent MS/MS |

| Collision Energy | Ramped or fixed energy for fragmentation |

Impurity Profiling and Degradation Product Identification in Research Samples

Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the detection, identification, and quantification of unwanted chemicals that may be present in a drug substance. These impurities can arise during synthesis (byproducts, residual starting materials) or upon storage (degradation products). nih.govmedwinpublishers.com

The identification of these impurities relies heavily on hyphenated techniques like LC-MS and GC-MS, similar to metabolite profiling. ijpsr.com Forced degradation studies are often performed, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. nih.gov Analysis of these stressed samples by LC-HRMS/MS allows for the characterization of potential degradation pathways. nih.gov For example, the dihydroisoxazole ring could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opened products. nih.gov The primary amine is also a potential site for oxidative degradation. medwinpublishers.com The structures of these degradation products are elucidated by interpreting their mass spectra and fragmentation patterns, a process analogous to metabolite identification. sciex.com

Table 4: Potential Degradation Pathways and Impurities

| Impurity Type | Potential Origin | Possible Structure/Modification | Primary Analytical Technique |

|---|---|---|---|

| Process Impurity | Incomplete reaction or side reaction during synthesis. | Isomers, unreacted intermediates. | HPLC-UV, LC-MS |

| Hydrolytic Degradant | Exposure to acidic or basic conditions. | Ring-opening of the dihydroisoxazole moiety. | LC-MS/MS |

| Oxidative Degradant | Exposure to oxidizing agents or air. | N-oxide formation at the amine or isoxazole (B147169) nitrogen. | LC-MS/MS |

| Photolytic Degradant | Exposure to light. | Complex rearrangements or cleavage products. | LC-MS/MS |

Future Research Directions and Emerging Opportunities for 3,5 Dimethyl 4,5 Dihydroisoxazol 5 Yl Methanamine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 4,5-dihydroisoxazoles is a well-established field, primarily relying on the [3+2] cycloaddition of nitrile oxides with alkenes. Future research into the synthesis of (3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)methanamine could focus on developing more efficient, stereoselective, and environmentally benign methodologies.

Catalytic Asymmetric Synthesis: A significant opportunity lies in the development of catalytic asymmetric methods to produce enantiomerically pure this compound. The use of chiral ligands in conjunction with metal catalysts could enable the enantioselective [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkene.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes the use of sustainable practices. Future methodologies could explore ultrasound-assisted synthesis, which has been shown to accelerate reaction times and improve yields for isoxazole (B147169) derivatives. rsc.org The use of environmentally friendly solvents like water or solvent-free reaction conditions also presents a promising avenue for research. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable its rapid and efficient production for further studies.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, enabling stereospecific biological studies. | Development of novel chiral catalysts and optimization of reaction conditions for high enantioselectivity. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, and potentially lower costs. | Exploration of alternative energy sources (ultrasound, microwave), and use of green solvents or solvent-free conditions. |

| Flow Chemistry | Improved reaction control, enhanced safety for hazardous intermediates, and ease of scalability. | Design and optimization of a continuous flow reactor setup for the key synthetic steps. |

Exploration of Uncharted Chemical Reactivity and Transformations

The chemical reactivity of this compound is largely unexplored. Future research can delve into the transformations of both the dihydroisoxazole (B8533529) ring and the aminomethyl side chain.

Ring-Opening Reactions: The N-O bond in the dihydroisoxazole ring is susceptible to cleavage under various conditions, leading to a range of valuable synthetic intermediates. nih.gov For instance, reductive ring opening can yield γ-amino alcohols, which are important building blocks in organic synthesis. nih.gov Investigating the regioselective and stereoselective ring-opening of this compound could provide access to novel acyclic compounds with defined stereochemistry.

Functionalization of the Aminomethyl Group: The primary amine of the aminomethyl group is a versatile functional handle for a wide array of chemical transformations. These include N-alkylation, N-acylation, and condensation reactions to form imines or Schiff bases. Such derivatization could be used to attach the dihydroisoxazole scaffold to other molecules of interest, such as peptides, polymers, or fluorescent tags. Copper-catalyzed domino three-component coupling-cyclization reactions have been successfully employed to construct nitrogen heterocycles bearing an aminomethyl group, suggesting a potential pathway for further functionalization. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization of the dihydroisoxazole ring presents an atom-economical approach to introduce new substituents and create a library of analogues for structure-activity relationship studies.

| Reaction Type | Potential Products | Synthetic Utility |

| Reductive Ring-Opening | γ-Amino alcohols | Chiral building blocks for the synthesis of natural products and pharmaceuticals. |

| N-Acylation | Amides | Introduction of diverse functional groups, modulation of physicochemical properties. |

| Condensation with Aldehydes/Ketones | Imines/Schiff bases | Dynamic covalent chemistry, synthesis of novel ligands for coordination chemistry. |

| C-H Functionalization | Substituted dihydroisoxazoles | Rapid diversification of the core scaffold for biological screening. |

Integration into Novel Chemical Technologies and Methodologies

The unique structural features of this compound make it a candidate for integration into various chemical technologies.

Medicinal Chemistry: Dihydroisoxazole derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and various pharmacological properties. researchgate.netnuph.edu.ua The aminomethyl group can serve as a key pharmacophoric element or as a point of attachment for targeting specific biological receptors. Future research could explore the potential of this compound as a scaffold for the development of new therapeutic agents.

Materials Science: The incorporation of heterocyclic compounds into polymers and other materials can impart unique properties. The aminomethyl group of this compound could be used to incorporate this scaffold into polymer backbones or as a pendant group, potentially influencing the material's thermal, optical, or mechanical properties. Isoxazole derivatives have found applications in materials science as photochromic compounds and in dye-sensitized solar cells. mdpi.com

Agrochemicals: The isoxazoline (B3343090) scaffold is present in several commercially successful insecticides and pesticides. researchgate.net Investigating the biological activity of this compound and its derivatives against various pests could lead to the development of new agrochemicals.

Advanced Computational and Data Science Applications in Compound Research

Computational chemistry and data science offer powerful tools to accelerate the investigation of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the geometric and electronic properties of the molecule, including its conformational preferences, frontier molecular orbital energies (HOMO-LUMO), and reactivity indices. This information can provide insights into its chemical behavior and guide the design of new reactions.

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking studies can be used to predict the binding mode and affinity of this compound and its derivatives. This can aid in the rational design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

| Computational Method | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of molecular properties and reaction mechanisms. | Understanding of reactivity, stability, and spectroscopic characteristics. |

| Molecular Docking | In silico screening against biological targets. | Identification of potential protein targets and prediction of binding interactions. |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity. | Predictive models to guide the design of more active compounds. |